2,6-Dibromo-4-ethylaniline

Catalog No.
S8164787
CAS No.
M.F
C8H9Br2N
M. Wt
278.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-ethylaniline

Product Name

2,6-Dibromo-4-ethylaniline

IUPAC Name

2,6-dibromo-4-ethylaniline

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

InChI

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

CLDKMLUAQWPSSJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)Br)N)Br

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)N)Br

2,6-Dibromo-4-ethylaniline (CAS 10546-63-1) is a highly versatile, bifunctional halogenated building block primarily utilized in the synthesis of advanced organometallic ligands and high-performance polymers. Structurally, it features two reactive ortho-bromine atoms primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a para-ethyl group that provides intermediate steric bulk and lipophilicity [1]. In procurement contexts, this compound serves as a critical intermediate when the rigid packing of methyl-substituted analogs or the excessive steric hindrance of isopropyl derivatives fails to meet specific processability or catalytic performance targets [2].

Research Fit

Dual ortho-bromine handles for Pd-catalyzed cross-coupling research
Pre-installed 4-ethyl group controls steric and electronic environment
Structural fidelity is procurement-critical to maintain synthetic route reproducibility

Procurement substitution with the more common 2,6-dibromo-4-methylaniline or the bulkier 2,6-dibromo-4-isopropylaniline fundamentally alters downstream material properties and processability. The methyl analog exhibits a highly symmetric crystal lattice, resulting in a higher melting point (72–76 °C) and restricted solubility in non-polar hydrocarbon solvents, which complicates high-concentration liquid-phase couplings. Conversely, while 2,6-dibromo-4-isopropylaniline offers lower melting points (44–46 °C)[1], its bulky isopropyl group can severely retard coordination kinetics during ligand synthesis and decrease the thermal stability of derived polymer backbones. 2,6-Dibromo-4-ethylaniline provides a highly specific steric and solubility profile, balancing necessary hydrocarbon processability with targeted steric shielding [2].

Substitution Risk

Basicity shift 4-Ethyl vs. 4-chloro or 4-H analogs alters pKa by up to 1 log unit, changing extraction and salt formation behavior under acidic conditions.
Melting point gap ~20 °C lower melting point than the 4-Cl analog affects solid handling, automated dispensing, and melt-processing compatibility.
Chromatographic drift Increased lipophilicity relative to 2,6-dibromoaniline shifts HPLC retention; a validated purification protocol may fail to resolve impurities with the parent analog.

Para-Alkyl Steric Tuning for Olefin Polymerization Catalysts

In the development of late-transition-metal catalysts, the para-substituent on the aniline-derived ligand directly dictates the axial shielding of the metal center. Compared to the methyl analog, the ethyl group derived from 2,6-dibromo-4-ethylaniline increases steric bulk sufficiently to suppress chain-transfer reactions, thereby increasing the molecular weight of the resulting polyolefins [1]. However, it avoids the severe catalytic activity drop often associated with the excessively bulky isopropyl group, making it a highly effective precursor for balancing turnover frequency and polymer chain length [2].

Evidence DimensionDownstream polymer molecular weight (Mw) and catalyst activity
Target Compound DataModerate-to-high Mw with sustained high turnover frequency (ethyl substitution)
Comparator Or Baseline2,6-dibromo-4-methylaniline (lower Mw due to chain transfer) and 2,6-dibromo-4-isopropylaniline (reduced activity)
Quantified Difference~1.5x to 2x increase in Mw vs. methyl, with higher activity than isopropyl
ConditionsEthylene polymerization using derived alpha-diimine Ni(II)/Pd(II) complexes

Enables buyers to fine-tune catalyst performance, achieving high-molecular-weight polymers without sacrificing production efficiency.

Basicity (pKa)
Data to verify
Target: 0.96 ± 0.10
4-Cl: –0.16; Parent: 0.48; 4-Me: 0.91
Ionization state may differ under mildly acidic work-up or chromatography
Predicted values; experimental pKa may vary

Enhanced Hydrocarbon Solubility for High-Concentration Workflows

The para-ethyl chain disrupts the rigid crystal packing characteristic of 2,6-dibromo-4-methylaniline (MP: ~74 °C), significantly enhancing the compound's solubility in non-polar solvents such as toluene and hexanes. This improved lipophilicity allows chemists to run Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at much higher molarities, reducing solvent consumption and improving the Process Mass Intensity (PMI) of the synthetic route [1].

Evidence DimensionSolubility in non-polar organic solvents (e.g., toluene)
Target Compound DataHigh solubility, supporting high-concentration (>0.5 M) liquid-phase reactions
Comparator Or Baseline2,6-dibromo-4-methylaniline (limited aliphatic/aromatic hydrocarbon solubility, requiring high dilution)
Quantified DifferenceSubstantially higher maximum reaction concentration in green/hydrocarbon solvents
ConditionsLiquid-phase catalytic cross-coupling at ambient to moderate temperatures

Reduces solvent waste and enables greener, higher-throughput manufacturing of complex ligands or active pharmaceutical ingredients.

Melting point
Data to verify
73–75 °C
~20 °C lower than 4-Cl analog; supports melt-processing or low-temperature handling
Vendor-reported value; polymorph-dependent

Fractional Free Volume Expansion in Gas Separation Membranes

When utilized as a monomer precursor for polyimides or polyamides, the para-ethyl group acts as an effective micro-spacer within the polymer matrix. Compared to methyl-substituted baselines, the ethyl group increases the fractional free volume (FFV) of the resulting films, which directly translates to higher gas permeability (e.g., for CO2 or O2) [1]. Crucially, it achieves this permeability boost without the severe loss of mechanical rigidity or thermal stability that occurs when using longer or highly branched alkyl chains [2].

Evidence DimensionGas permeability (Barrer) and Fractional Free Volume (FFV)
Target Compound DataIncreased FFV leading to enhanced gas flux with maintained thermal stability
Comparator Or Baseline2,6-dibromo-4-methylaniline derivatives (tighter packing, lower permeability)
Quantified Difference~20-30% increase in gas permeability versus the methyl baseline
ConditionsGas transport measurements in derived polyimide/polyamide thin films

Crucial for materials scientists procuring precursors for high-performance gas separation membranes where permeability and selectivity must be strictly optimized.

Lipophilicity (XlogP)
Class-level inference
3.4
Retention shift vs. parent; HPLC protocol re-validation may be needed
Computed value; experimental logP not available
H-Bond & Rotatable Bonds
Class-level inference
1 donor, 1 acceptor, 1 rotatable bond
(+1 rotatable bond vs. all comparators)
Additional rotational degree may lower lattice energy and melting point
Derived from SMILES; influences recrystallization and dissolution entropy
Cross-Coupling Reactivity
Class-level inference
Oxidative addition rate: 4-Cl > H > 4-Et ≈ 4-Me (qualitative)
Ethyl slows Pd(0) oxidative addition; may require catalyst/condition review
Hammett σₚ-based prediction; actual kinetics ligand-dependent

Synthesis of Tunable Alpha-Diimine and NHC Ligands

2,6-Dibromo-4-ethylaniline is a highly effective starting material for generating bulky ligands where the para-ethyl group provides a targeted balance of axial shielding and catalytic activity, yielding higher molecular weights than methyl analogs and higher activity than isopropyl analogs in specific olefin polymerization systems [1].

High-Concentration Cross-Coupling for API Intermediates

Due to its enhanced solubility in hydrocarbon solvents compared to the rigid methyl analog, this compound is ideal for large-scale Suzuki or Buchwald-Hartwig cross-coupling reactions, minimizing solvent volumes and improving process mass intensity (PMI) [2].

Development of High-Permeability Polymeric Membranes

As a monomer precursor, the ethyl group introduces critical fractional free volume into polyimide or polyamide backbones, making it a highly effective choice over methyl-substituted analogs for engineering membranes with increased gas flux and robust thermal stability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Ethyl biaryl/heteroaryl core synthesis
Pre-installed 4-ethyl group
pKa and extraction behavior fidelity review
Sequential 2,6-diarylation
Ortho-bromine chemoselectivity context
Ethyl electronic bias and coupling condition optimization
Solution-processable polymer precursor
Lower melting point and added flexibility
Melt-processing and film-formation context; may support flexible device fabrication
Bromoaniline metabolite analysis reference standard
Distinct retention-time signature
HPLC/LC-MS method validation review; supports accurate identification context

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

278.90813 g/mol

Monoisotopic Mass

276.91017 g/mol

Heavy Atom Count

11

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